

Application Notes and Protocols: LB80317 (Besifovir) in Lamivudine-Resistant HBV Models

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Compound of Interest

Compound Name: LB80317

Cat. No.: B1674646

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Introduction

LB80317 is the active triphosphate metabolite of besifovir dipivoxil maleate (BSV), an acyclic nucleotide phosphonate analog of deoxyguanosine monophosphate (dGMP).[1][2] It is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase, demonstrating significant antiviral activity against wild-type HBV. However, the emergence of drug-resistant HBV strains, particularly those resistant to lamivudine, presents a significant challenge in the clinical management of chronic hepatitis B. Lamivudine resistance is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase, most commonly the rtL180M and rtM204V/I mutations.[3][4][5][6] These application notes provide a summary of the activity of **LB80317** against lamivudine-resistant HBV, along with detailed protocols for in vitro susceptibility testing.

Data Presentation

The antiviral activity of besifovir (BFV), the active form of **LB80317**, against wild-type and lamivudine-resistant HBV mutants has been evaluated in cell culture models. The 50% inhibitory concentration (IC₅₀) values are summarized in the table below.

HBV Genotype/Mutant	Drug	IC50 (μM)	Fold Resistance vs. WT	Reference
Wild-type (WT)	Besifovir	3.50 ± 0.08	-	[2]
rtL180M (M)	Besifovir	23.87 ± 4.07	~6.8	[7]
rtM204V (V)	Besifovir	>50	>14.2	[2][7]
rtL180M + rtM204V (MV)	Besifovir	>50	>14.2	[2][7]
Patient-derived clone 50-2 (LMV-resistant)	Besifovir	>50	>14.2	[2]
Wild-type (WT)	Lamivudine	4.13 ± 0.52	-	[7]
rtL180M (M)	Lamivudine	23.87 ± 4.07	~5.8	[7]
rtM204V (V)	Lamivudine	>50	>12.1	[7]
rtL180M + rtM204V (MV)	Lamivudine	>50	>12.1	[7]

Note: The in vitro susceptibility assays were performed using besifovir (BFV), the active metabolite of besifovir dipivoxil maleate, as the prodrug is not effectively metabolized in standard cell culture.[2]

Experimental Protocols

In Vitro HBV Susceptibility Assay

This protocol describes a cell-based assay to determine the susceptibility of HBV replicons (wild-type and lamivudine-resistant mutants) to **LB80317** (besifovir).

1. Materials:

- Cell Line: Huh7 human hepatoma cells.

- HBV Replicon Plasmids: 1.2mer HBV replicon constructs for wild-type and lamivudine-resistant mutants (e.g., rtL180M, rtM204V, rtL180M+rtM204V).
- Transfection Reagent: Lipofectamine 2000 or similar.
- Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin.
- Antiviral Compound: Besifovir (active metabolite of **LB80317**).
- Reagents for DNA Extraction and Southern Blot Analysis: Lysis buffer, proteinase K, phenol-chloroform, ethanol, agarose, Hybond-N+ membrane, 32P-labeled HBV DNA probe.

2. Procedure:

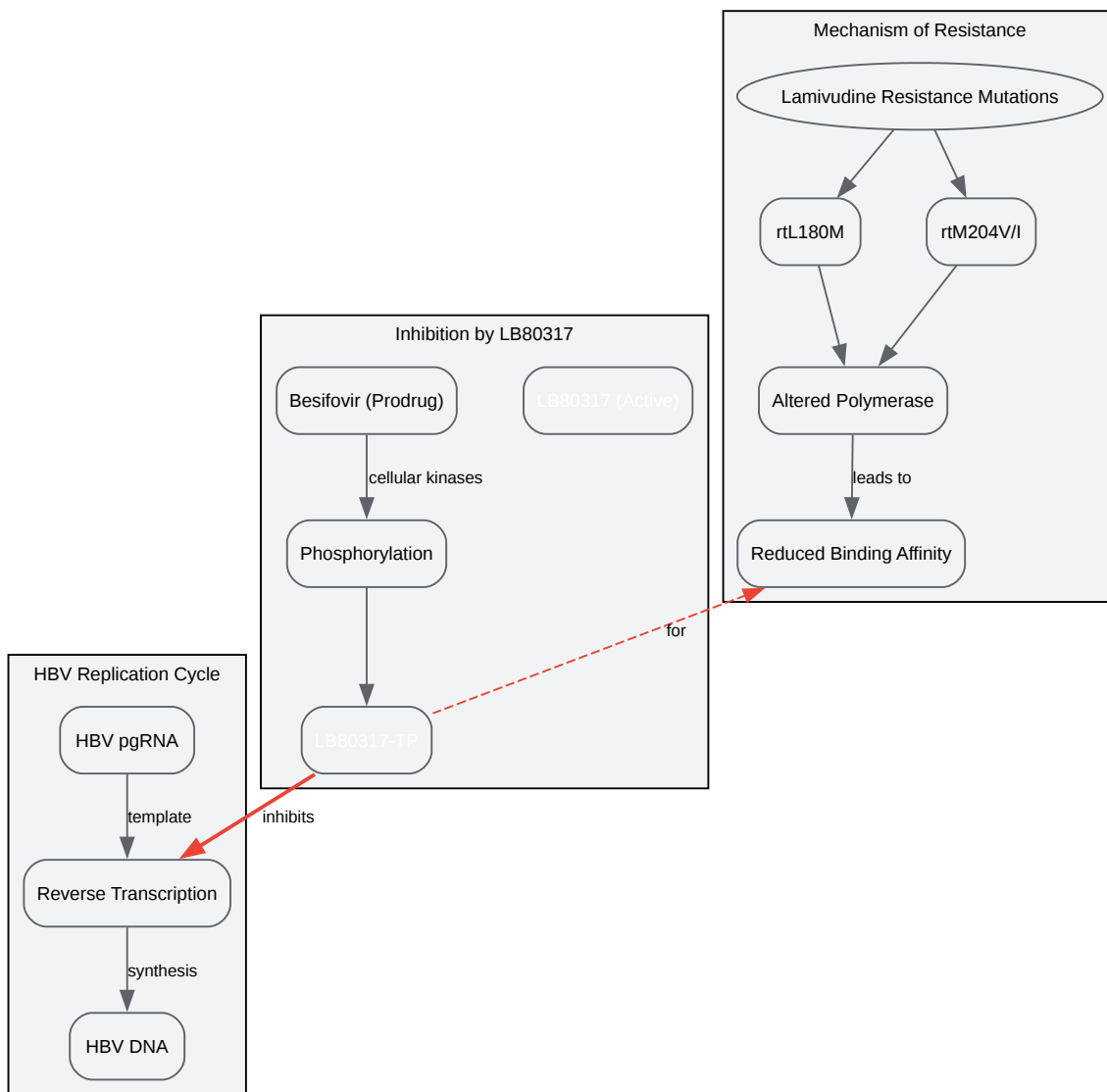
- Cell Seeding: Seed Huh7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Co-transfect the Huh7 cells with the respective HBV 1.2mer replicon plasmid using a suitable transfection reagent according to the manufacturer's protocol.
 - Incubate the cells for 4-6 hours post-transfection.
- Drug Treatment:
 - After the incubation period, replace the transfection medium with fresh growth medium containing serial dilutions of besifovir. A typical concentration range would be from 0 μ M (control) up to 50 μ M or higher.
 - Replace the growth medium with fresh medium containing the appropriate drug concentration every day for 4 days.
- Cell Lysis and DNA Extraction:
 - After 4 days of treatment, harvest the cells.

- Lyse the cells and extract intracellular HBV DNA using a standard lysis buffer and proteinase K digestion, followed by phenol-chloroform extraction and ethanol precipitation.
- Southern Blot Analysis:
 - Separate the extracted HBV DNA on a 0.8% agarose gel.
 - Transfer the DNA to a Hybond-N+ membrane.
 - Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.
 - Visualize the HBV DNA replicative intermediates by autoradiography.
- Data Analysis:
 - Quantify the intensity of the HBV DNA bands.
 - Normalize the data to the untreated control.
 - Calculate the IC₅₀ value, which is the drug concentration that inhibits HBV DNA replication by 50%, using a dose-response curve fitting software.

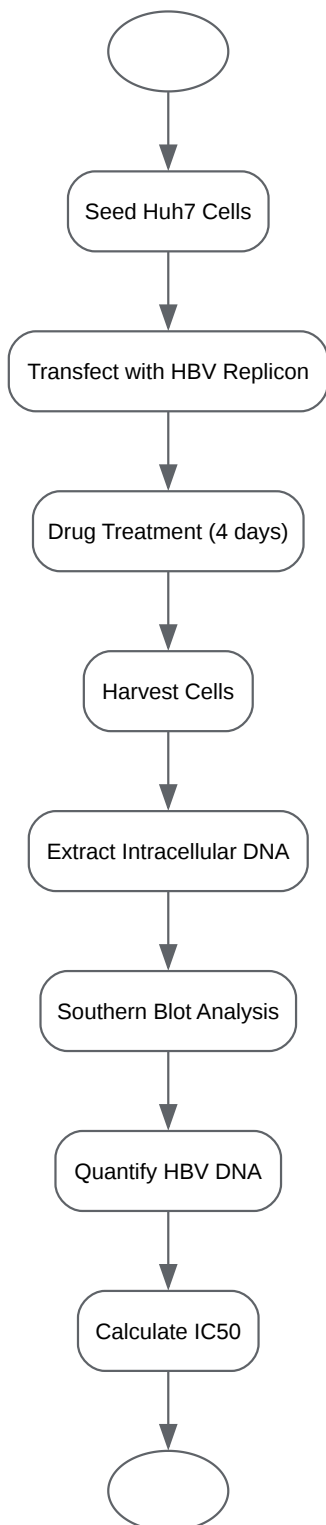
Visualizations

Mechanism of Action and Resistance of LB80317

Mechanism of Action and Resistance of LB80317 (Besifovir)



Experimental Workflow for In Vitro HBV Susceptibility Assay

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